N-acetyl-D-galactosaminate

O-glycosylation Enzyme kinetics Post-translational modification

GalNAc (CAS 1811-31-0) is the non-substitutable amino sugar for hepatocyte-targeted nucleic acid therapeutics. Unlike its 4-epimer GlcNAc, only GalNAc binds the asialoglycoprotein receptor (ASGPR) with nanomolar affinity, delivering 10- to 60-fold potency gains in GalNAc-ASO/siRNA conjugates versus unconjugated oligonucleotides. It is the exclusive initiating substrate for mucin-type O-glycosylation via ppGalNAcT enzymes—zero cross-reactivity from GlcNAc or ManNAc. This absolute biochemical specificity makes high-purity GalNAc (≥98% HPLC) indispensable for clinical-grade oligonucleotide synthesis, cell-free glycoprotein engineering, and T-antigen (Gal-β(1→3)-GalNAc) cancer biomarker diagnostics. Procure with confidence for reproducible conjugation efficiency and maximal liver-targeted bioactivity.

Molecular Formula C8H14NO7-
Molecular Weight 236.2 g/mol
Cat. No. B1255360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-D-galactosaminate
Molecular FormulaC8H14NO7-
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-]
InChIInChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6+,7-/m1/s1
InChIKeyLZKNVSNNPRQZJB-MVIOUDGNSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-galactosamine (GalNAc) – Essential Amino Sugar for O‑Linked Glycosylation and Targeted Delivery


N‑Acetyl‑D‑galactosamine (GalNAc, CAS 1811‑31‑0) is a key amino sugar derivative of galactose. It is the indispensable initiating monosaccharide in mucin‑type O‑glycosylation, forming the α‑O‑linkage to serine or threonine residues on countless secreted and membrane‑bound proteins [REFS‑1]. As the terminal sugar of the blood‑group A antigen, GalNAc is also a fundamental determinant of human immunology [REFS‑1]. In industry, GalNAc is procured as a ≥98% (HPLC) white crystalline powder, soluble in water (≥50 mg/mL), and is the critical ligand in hepatocyte‑targeted therapeutic oligonucleotide (ASO/siRNA) conjugates [REFS‑2].

Why N‑Acetyl‑D‑galactosamine (GalNAc) Cannot Be Interchanged with Its Closest Amino Sugar Analogs


At the molecular level, the 4‑epimer of GalNAc, N‑acetyl‑D‑glucosamine (GlcNAc), differs only in the stereochemistry of a single hydroxyl group. However, this subtle change confers radically distinct biological specificity. GalNAc is the exclusive gateway to O‑glycan biosynthesis via the ppGalNAcT family of enzymes, whereas GlcNAc primarily initiates N‑glycosylation [REFS‑1]. This strict enzymatic discrimination is mirrored in cellular uptake: in E. coli, the GalNAc‑specific phosphotransferase system is induced only by GalNAc—not by GlcNAc or ManNAc—and is competitively inhibited by these analogs [REFS‑2]. In therapeutic delivery, GalNAc binds with nanomolar affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, a property not shared by GlcNAc, making GalNAc the non‑substitutable ligand for liver‑targeted oligonucleotide drugs [REFS‑3].

Quantitative Differentiation of N‑Acetyl‑D‑galactosamine (GalNAc) Over Closest Analogs – Evidence-Based Procurement Guide


Exclusive Substrate Recognition for O‑Glycan Initiation: GalNAc vs. GlcNAc

Mucin-type O‑glycosylation is initiated exclusively by the transfer of GalNAc (from UDP‑GalNAc) to serine/threonine residues, catalyzed by the ppGalNAcT enzyme family (EC 2.4.1.41). GlcNAc is not a substrate for this reaction and cannot initiate O‑glycosylation [REFS‑1]. In vitro kinetic characterization of the human ppGalNAc‑T2 isoform revealed a strict specificity for UDP‑GalNAc, with no detectable activity when UDP‑GlcNAc was substituted as the donor [REFS‑2]. This absolute biochemical specificity ensures that GalNAc is the non‑redundant, mandatory building block for all O‑glycoprotein synthesis in eukaryotic cells.

O-glycosylation Enzyme kinetics Post-translational modification

Differential Cellular Transport: GalNAc Induction Specificity vs. GlcNAc and ManNAc

In E. coli K92, the transport of GalNAc occurs via a dedicated phosphotransferase system (PTS) that is not shared with its epimers. Kinetic measurements revealed a high‑affinity transport with a Km of 3 µM for GalNAc [REFS‑1]. Crucially, the induction of this transport system is specific: only GalNAc (and not GlcNAc or ManNAc) induces expression of the GalNAc PTS permease [REFS‑1]. Furthermore, GlcNAc and ManNAc act as competitive inhibitors of GalNAc uptake, demonstrating that while the analogs can bind the transporter, they fail to trigger the correct regulatory response [REFS‑1].

Microbial metabolism Phosphotransferase system Sugar transport

Diagnostic Specificity: Gal‑β(1→3)‑GalNAc Disaccharide as a High‑Specificity Cancer Biomarker

The disaccharide D‑galactose‑β‑[1→3]‑N‑acetyl‑D‑galactosamine (Gal‑GalNAc, also known as the Thomsen‑Friedenreich antigen) serves as a highly specific cancer biomarker. In a study of prostatic tissue, 65 adenocarcinomas were compared to 35 benign prostates and 11 foci of adenosis. While none of the benign or adenosis samples expressed the Gal‑GalNAc disaccharide (100% specificity), 62 of the 65 adenocarcinomas (95.4% sensitivity) were positive for this marker [REFS‑1]. This stark differential expression contrasts with more ubiquitous markers and underscores the unique diagnostic value of terminal GalNAc‑containing epitopes.

Cancer diagnostics Tumor marker Glycobiology

Hepatocyte‑Targeting Specificity: GalNAc‑ASO Conjugates Deliver 10‑60× Enhanced Liver Potency

Conjugation of therapeutic antisense oligonucleotides (ASOs) to triantennary GalNAc (GN3) enables selective delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). A comprehensive structure‑activity relationship study demonstrated that optimized GalNAc‑ASO conjugates achieved an ED₅₀ of 0.05‑0.15 mg/kg for target mRNA knockdown in mouse liver, representing a 10‑ to 60‑fold improvement in potency compared to unconjugated ASOs (ED₅₀ 1‑3 mg/kg) [REFS‑1]. This dramatic enhancement is due to the high‑avidity binding of GalNAc to ASGPR (Kd ≈ 2‑10 nM), a receptor that does not recognize GlcNAc or ManNAc [REFS‑2].

Oligonucleotide therapeutics Drug delivery ASGPR targeting

ppGalNAcT Substrate Preference: Threonine vs. Serine Glycosylation Efficiency

The initiating enzyme of O‑glycosylation, ppGalNAcT, exhibits a measurable preference for threonine over serine residues in acceptor peptides. Using electron‑transfer dissociation mass spectrometry, the ppGalNAcT from the snail Biomphalaria glabrata was shown to glycosylate threonine with approximately 2‑ to 3‑fold higher efficiency than serine in identical peptide sequence contexts [REFS‑1]. This preference is conserved across vertebrate and invertebrate ppGalNAcT isoforms [REFS‑1] and informs the design of synthetic glycopeptides and recombinant glycoproteins requiring predictable O‑glycosylation occupancy.

Enzyme specificity Glycoproteomics Synthetic biology

High‑Value Application Scenarios for N‑Acetyl‑D‑galactosamine (GalNAc) Driven by Verified Differentiation


Development of Hepatocyte‑Targeted Oligonucleotide Therapeutics (ASO/siRNA)

GalNAc conjugation is the gold‑standard strategy for achieving potent, liver‑specific delivery of nucleic acid drugs. As quantified in Section 3, triantennary GalNAc ligands improve hepatic ASO potency by 10‑ to 60‑fold compared to unconjugated ASOs via high‑avidity ASGPR binding [REFS‑1]. No alternative amino sugar (e.g., GlcNAc, ManNAc) binds ASGPR with comparable affinity [REFS‑2]. Procurement of high‑purity GalNAc (≥98% HPLC) is essential for synthesizing clinical‑grade GalNAc‑ASO/siRNA conjugates, which have demonstrated up to 90% target mRNA knockdown in human trials [REFS‑3].

In Vitro Reconstitution and Engineering of O‑Glycosylation Pathways

GalNAc is the exclusive initiating sugar for mucin‑type O‑glycosylation, with no detectable cross‑reactivity from GlcNAc in ppGalNAcT‑catalyzed reactions (Section 3) [REFS‑4]. This absolute specificity makes GalNAc an irreplaceable reagent for cell‑free glycoprotein synthesis, glycoengineering of therapeutic proteins (e.g., erythropoietin, IgA), and the production of defined O‑glycan libraries. The threonine‑over‑serine preference of ppGalNAcT (Section 3) further guides rational sequence design to maximize glycosylation efficiency [REFS‑5].

Lectin‑Based Cancer Diagnostics and Prognostic Assays

The Gal‑β(1→3)‑GalNAc disaccharide (T‑antigen) is a validated, high‑specificity cancer biomarker, showing 100% specificity and 95.4% sensitivity for prostate adenocarcinoma (Section 3) [REFS‑6]. GalNAc and its derivatives are therefore critical raw materials for manufacturing diagnostic lectins (e.g., peanut agglutinin, jacalin), developing enzyme‑linked lectin assays (ELLA), and producing GalNAc‑specific monoclonal antibodies for immunohistochemistry and liquid biopsy applications.

Microbial Metabolic Engineering for Amino Sugar Production

The demonstration that the GalNAc‑specific phosphotransferase system in E. coli is induced exclusively by GalNAc (not by GlcNAc or ManNAc) has direct implications for bioprocess development (Section 3) [REFS‑7]. In fermentation strategies aiming to produce glycosaminoglycan precursors (e.g., chondroitin sulfate, heparosan) or sialic acid derivatives, feeding GalNAc—rather than its cheaper analog GlcNAc—is necessary to induce the correct catabolic and anabolic pathways, thereby maximizing product titer and purity.

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